3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
Overview
Description
TC-FPR 43: is a potent agonist of formyl peptide receptor 2 (FPR2), which is involved in various immune responses. The chemical name of TC-FPR 43 is N-(4-Chlorophenyl)-N-[2,3-dihydro-1-methyl-5-(1-methylethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]-urea. It has a molecular weight of 384.86 and a molecular formula of C20H21ClN4O2 .
Preparation Methods
The synthesis of TC-FPR 43 involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
TC-FPR 43 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TC-FPR 43 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving formyl peptide receptors.
Biology: TC-FPR 43 is used to study the role of formyl peptide receptors in immune responses, particularly in neutrophil migration and inflammation.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit neutrophil migration and suppress inflammation.
Industry: TC-FPR 43 is used in the development of new drugs targeting formyl peptide receptors .
Mechanism of Action
TC-FPR 43 exerts its effects by binding to formyl peptide receptor 2 (FPR2) and formyl peptide receptor 1 (FPR1). This binding induces calcium flux in cells expressing these receptors, leading to various downstream effects such as inhibition of neutrophil migration and suppression of inflammation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling cascades .
Comparison with Similar Compounds
TC-FPR 43 is unique in its high potency and selectivity for formyl peptide receptor 2 (FPR2). Similar compounds include:
FPR Agonist 43: Another dual agonist for formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2).
Formyl Peptide Receptor Agonists: A class of compounds that target formyl peptide receptors with varying degrees of potency and selectivity.
Compared to these similar compounds, TC-FPR 43 stands out due to its high efficacy in inhibiting neutrophil migration and its potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBEUZTAPIOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903895-98-7 | |
Record name | 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903895987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-CHLOROPHENYL)-1-(1-METHYL-3-OXO-2-PHENYL-5-PROPAN-2-YLPYRAZOL-4-YL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77D5438IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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